3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Description
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h2-4,7H,5-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYUGGCXFHLUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . Another method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN₃) or trimethylsilyl azide (Me₃SiN₃) under microwave irradiation, leading to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for 3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents and nucleophiles under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-2,3-diones, while reduction can produce tetrahydro derivatives with varying degrees of saturation .
Scientific Research Applications
Biological Activities
3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine exhibits a broad spectrum of biological activities that make it a valuable candidate for drug development. Key applications include:
- Antimicrobial Activity : Research indicates that derivatives of 1,8-naphthyridines, including 3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, show significant antibacterial effects against various pathogens. For example, studies have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Properties : Compounds in this class have been investigated for their anticancer potential. Some derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Neurological Applications : There is growing interest in the potential of naphthyridine derivatives for treating neurological disorders such as Alzheimer's disease and depression. These compounds may interact with neurotransmitter systems or inhibit enzymes involved in neurodegenerative processes .
- Anti-inflammatory Effects : Several studies have reported that 3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Synthesis Methodologies
The synthesis of 3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods:
- Friedländer Reaction : This classical approach involves the condensation of 2-aminonicotinaldehyde with appropriate ketones under acidic or basic conditions. This method allows for the formation of the naphthyridine core but may require harsh conditions and careful purification .
- Catalytic Hydrogenation : Recent advancements have introduced catalytic hydrogenation techniques that enhance yields and selectivity in synthesizing tetrahydronaphthyridines from fully aromatic precursors. This method is advantageous for large-scale synthesis due to its efficiency .
- Horner-Wadsworth-Emmons Reaction : A novel synthetic route utilizing this reaction has been reported to produce tetrahydro-1,8-naphthyridines with high purity and yield without extensive purification steps .
Case Studies
Several case studies highlight the therapeutic potential of 3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine:
- Antimicrobial Efficacy : A case study demonstrated that a synthesized derivative exhibited superior antibacterial activity compared to standard antibiotics against resistant strains of bacteria .
- Anticancer Activity : Another study documented the effectiveness of a naphthyridine derivative in reducing tumor size in animal models of cancer, showcasing its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Methyl-Substituted Derivatives
Methyl substituents on the tetrahydro-1,8-naphthyridine core significantly influence physicochemical and pharmacological properties. Key examples include:
*Note: Molecular weight inferred from isomer data.
Key Observations :
- Positional Isomerism : The 7-methyl isomer () is commercially available and synthesized via HWE olefination, whereas the 2-methyl derivative () employs spirocyclization. The 3-methyl variant’s synthesis likely requires tailored deprotonation strategies to avoid Boc-group migration, as seen in related compounds .
- However, positional differences affect reactivity; for example, 2-methyl derivatives exhibit distinct IR and HRMS profiles compared to 7-methyl isomers .
Halogenated Derivatives
Halogenation introduces electronegative groups, altering electronic properties and bioactivity:
Key Observations :
Functionalized Derivatives
Substituents like aryl groups or carbonyls further diversify applications:
Biological Activity
3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (MTHN) is a bicyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a saturated tetrahydro moiety and a methyl group at the 3-position, enhances its lipophilicity and biological activity. This article explores the biological activities of MTHN, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
MTHN's molecular formula is CHN. The presence of the methyl group significantly influences its chemical reactivity and biological interactions. Its structural similarity to other bioactive compounds has led to extensive research into its therapeutic applications.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of MTHN derivatives in various cancer cell lines. For instance, compounds derived from MTHN have shown significant activity against breast and colon cancer cells. These findings suggest that MTHN could serve as a lead compound in developing new anticancer therapies.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 10.5 |
| Colon Cancer | HCT116 | 8.7 |
Antimicrobial Activity
MTHN has also been investigated for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The biological activity of MTHN is primarily attributed to its interaction with multiple biological targets:
- Enzyme Inhibition : MTHN derivatives have been shown to inhibit enzymes involved in critical metabolic pathways. For example, they can act as inhibitors of dihydrofolate reductase (DHFR), a target for many anticancer drugs .
- Receptor Modulation : MTHN interacts with various receptors, including those involved in neurotransmitter signaling. This interaction may contribute to its potential as a neuroprotective agent .
Study 1: Antileishmanial Activity
A study assessed the antileishmanial activity of MTHN derivatives against Leishmania donovani. Compounds were evaluated for their efficacy in vitro and in vivo. One derivative demonstrated an EC50 value of 4.5 µM with significant selectivity over human cell lines. However, challenges related to glucuronidation were noted, emphasizing the need for further optimization .
Study 2: Targeting UHRF1
In another investigation, MTHN derivatives were explored for their ability to inhibit the UHRF1 protein, which plays a role in epigenetic regulation. The most potent compound showed an EC50 value of 29.2 µM in disrupting UHRF1 interactions with histone peptides. This suggests potential applications in cancer therapy through epigenetic modulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, and what are their limitations?
- Answer : The compound can be synthesized via:
- Reduction of 1,8-naphthyridine using diborane (B₂H₆) at 20°C (44% yield) or catalytic hydrogenation (Pd/C, H₂, 35% yield) .
- Cyclization of 3-(3-aminopropyl)pyridine in toluene with sodium, yielding 30% .
- Horner–Wadsworth–Emmons (HWE) olefination for alkylation, though challenges include Boc group migration during deprotonation, leading to phosphoramidate byproducts instead of phosphonates .
- Microwave-assisted cyclization for triazolo-naphthyridines, improving reaction efficiency .
- Limitations : Low yields (e.g., 30–44% in reduction/cyclization), side reactions in HWE protocols, and reliance on air-sensitive reagents.
Q. How can structural characterization of 3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives be optimized?
- Answer : Use multi-modal spectroscopy :
- 1H/13C NMR to confirm regiochemistry (e.g., methyl group position at C3) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., m/z 148.21 for C₉H₁₂N₂) .
- X-ray crystallography for unambiguous confirmation, as demonstrated in phosphoramidate intermediates .
Advanced Research Questions
Q. How can contradictory data in synthetic yields for HWE-based alkylation be resolved?
- Answer : Discrepancies arise from anion stability and protecting group migration . For example:
- Deprotonation of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine with sec-BuLi forms a dianion, but quenching with diethyl chlorophosphate leads to Boc migration, reducing phosphonate yield .
- Mitigation : Optimize stoichiometry (2 equivalents sec-BuLi) and use non-polar solvents (e.g., THF) to stabilize intermediates .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in cytotoxic derivatives?
- Answer :
- In vitro cytotoxicity screening against cell lines (e.g., MCF7) with IC₅₀ determination .
- Computational docking to map interactions (e.g., with DNA topoisomerases or kinases) .
- Modular synthesis of derivatives (e.g., 2-styryl or triazolo substitutions) to isolate electronic/hydrophobic effects .
Q. How can metal-free synthesis of 1,8-naphthyridine derivatives be achieved to address catalyst limitations?
- Answer : Knoevenagel condensation under green conditions:
- React 2-methyl-1,8-naphthyridine with aldehydes in ethanol/piperidine (1 mol%), yielding styryl derivatives without metal catalysts .
- Advantages: Eco-friendly solvents, cost-effective, and avoidance of transition-metal contamination .
Q. What strategies improve the optical/electrochemical properties of tetraaryl-1,8-naphthyridines?
- Answer : Palladium-catalyzed cross-coupling of 3,6-dibromo-2,7-dichloro-1,8-naphthyridine with aryl boronic acids:
- Introduces electron-withdrawing/donating groups (e.g., CF₃, OMe) to tune HOMO-LUMO gaps .
- Applications: Fluorescent probes or charge-transfer materials with λₑₘ ≈ 450–550 nm .
Experimental Design & Data Analysis
Q. How to design experiments for resolving conflicting biological activity data in naphthyridine derivatives?
- Answer :
- Dose-response curves across multiple assays (e.g., antimicrobial vs. antitumor) to identify off-target effects .
- Metabolite profiling (LC-MS) to detect degradation products that may skew activity .
- Collaborative validation via independent labs to confirm reproducibility .
Q. What kinetic parameters are critical for optimizing microwave-assisted naphthyridine synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
